molecular formula C23H22FNO3 B6450763 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one CAS No. 2640958-73-0

6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B6450763
CAS No.: 2640958-73-0
M. Wt: 379.4 g/mol
InChI Key: IFMUQRZZDNFNCR-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a fluorine atom, a methylbenzoyl group, and an oxan-4-ylmethyl group attached to a dihydroquinolinone core. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinolinone core: This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.

    Attachment of the methylbenzoyl group: This step involves the acylation of the quinolinone core using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the oxan-4-ylmethyl group: This can be achieved through nucleophilic substitution reactions using oxan-4-ylmethyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including as an anti-inflammatory agent and a modulator of biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives, such as:

    6-fluoro-3-(4-chlorobenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one: Similar structure but with a chlorine atom instead of a methyl group.

    6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-2-one: Similar structure but with a different position of the carbonyl group.

    6-chloro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one: Similar structure but with a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

6-fluoro-3-(4-methylbenzoyl)-1-(oxan-4-ylmethyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO3/c1-15-2-4-17(5-3-15)22(26)20-14-25(13-16-8-10-28-11-9-16)21-7-6-18(24)12-19(21)23(20)27/h2-7,12,14,16H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMUQRZZDNFNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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